molecular formula C11H17N3O B139497 1-(5-AMINO-2-METHOXYPHENYL)PIPERAZINE CAS No. 148546-90-1

1-(5-AMINO-2-METHOXYPHENYL)PIPERAZINE

Cat. No.: B139497
CAS No.: 148546-90-1
M. Wt: 207.27 g/mol
InChI Key: PBIXGKIJQUGWAZ-UHFFFAOYSA-N
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Description

1-(5-AMINO-2-METHOXYPHENYL)PIPERAZINE is an organic compound that belongs to the class of piperazines It is characterized by the presence of a methyloxy group and a piperazinyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-AMINO-2-METHOXYPHENYL)PIPERAZINE typically involves the reaction of 4-chloro-3-nitroaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(5-AMINO-2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: The methyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted anilines depending on the reagents used.

Scientific Research Applications

1-(5-AMINO-2-METHOXYPHENYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(5-AMINO-2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Piperazinyl)aniline: Similar structure but lacks the methyloxy group.

    4-(4-Methyl-1-piperazinyl)aniline: Contains a methyl group on the piperazine ring instead of a methyloxy group on the aniline ring.

Uniqueness

1-(5-AMINO-2-METHOXYPHENYL)PIPERAZINE is unique due to the presence of both methyloxy and piperazinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-3-piperazin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIXGKIJQUGWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406246
Record name 4-(Methyloxy)-3-(1-piperazinyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148546-90-1
Record name 4-(Methyloxy)-3-(1-piperazinyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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